molecular formula C32H30N4O8 B12370757 [(2S,10R,12R)-12-cyano-7,18-dimethoxy-6,17,21-trimethyl-5,8,16,19-tetraoxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),17-tetraen-10-yl]methyl pyridine-4-carboxylate

[(2S,10R,12R)-12-cyano-7,18-dimethoxy-6,17,21-trimethyl-5,8,16,19-tetraoxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),17-tetraen-10-yl]methyl pyridine-4-carboxylate

Cat. No.: B12370757
M. Wt: 598.6 g/mol
InChI Key: YXOLSULJJRQFKA-XZCKPTJWSA-N
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Description

[(2S,10R,12R)-12-cyano-7,18-dimethoxy-6,17,21-trimethyl-5,8,16,19-tetraoxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),17-tetraen-10-yl]methyl pyridine-4-carboxylate is a complex organic compound known for its unique structure and significant applications in various scientific fields. This compound is characterized by its intricate pentacyclic framework and multiple functional groups, making it a subject of interest in chemical research and pharmaceutical development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S,10R,12R)-12-cyano-7,18-dimethoxy-6,17,21-trimethyl-5,8,16,19-tetraoxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),17-tetraen-10-yl]methyl pyridine-4-carboxylate typically involves a multi-step process. The initial steps often include the formation of the core pentacyclic structure through cyclization reactions. Subsequent steps involve the introduction of functional groups such as cyano, methoxy, and carboxylate groups under specific reaction conditions. Common reagents used in these steps include sodium cyanide, methanol, and pyridine derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[(2S,10R,12R)-12-cyano-7,18-dimethoxy-6,17,21-trimethyl-5,8,16,19-tetraoxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),17-tetraen-10-yl]methyl pyridine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups.

    Substitution: Substitution reactions allow for the replacement of specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-containing compounds.

Scientific Research Applications

Chemistry

In chemistry, [(2S,10R,12R)-12-cyano-7,18-dimethoxy-6,17,21-trimethyl-5,8,16,19-tetraoxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),17-tetraen-10-yl]methyl pyridine-4-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It serves as a probe to investigate enzyme activity and protein-ligand interactions.

Medicine

In medicine, this compound is explored for its potential therapeutic properties. It is investigated as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of [(2S,10R,12R)-12-cyano-7,18-dimethoxy-6,17,21-trimethyl-5,8,16,19-tetraoxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),17-tetraen-10-yl]methyl pyridine-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects. The pathways involved in these interactions are often studied to understand the compound’s therapeutic potential and to design more effective derivatives.

Comparison with Similar Compounds

Similar Compounds

  • [(1R,2S,10R,12R,13S)-12-cyano-16-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-10-[(2-oxopropanoylamino)methyl]-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-19-yl] 2-hydroxyacetate
  • [(1R,2S,10R,12R,13S)-5,8,16,19-tetraacetyloxy-12-cyano-7,18-dimethoxy-6,17,21-trimethyl-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),5,7,15(20),16,18]

Uniqueness

[(2S,10R,12R)-12-cyano-7,18-dimethoxy-6,17,21-trimethyl-5,8,16,19-tetraoxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),17-tetraen-10-yl]methyl pyridine-4-carboxylate stands out due to its specific combination of functional groups and its pentacyclic structure. This unique arrangement allows for distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C32H30N4O8

Molecular Weight

598.6 g/mol

IUPAC Name

[(2S,10R,12R)-12-cyano-7,18-dimethoxy-6,17,21-trimethyl-5,8,16,19-tetraoxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),17-tetraen-10-yl]methyl pyridine-4-carboxylate

InChI

InChI=1S/C32H30N4O8/c1-14-26(37)17-11-20-25-24-18(27(38)15(2)31(43-5)29(24)40)10-19(35(25)3)21(12-33)36(20)22(23(17)28(39)30(14)42-4)13-44-32(41)16-6-8-34-9-7-16/h6-9,19-22,25H,10-11,13H2,1-5H3/t19?,20-,21-,22-,25?/m0/s1

InChI Key

YXOLSULJJRQFKA-XZCKPTJWSA-N

Isomeric SMILES

CC1=C(C(=O)C2=C(C1=O)C[C@H]3C4C5=C(CC(N4C)[C@@H](N3[C@H]2COC(=O)C6=CC=NC=C6)C#N)C(=O)C(=C(C5=O)OC)C)OC

Canonical SMILES

CC1=C(C(=O)C2=C(C1=O)CC3C4C5=C(CC(N4C)C(N3C2COC(=O)C6=CC=NC=C6)C#N)C(=O)C(=C(C5=O)OC)C)OC

Origin of Product

United States

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